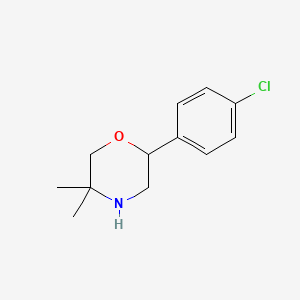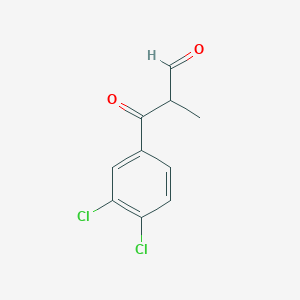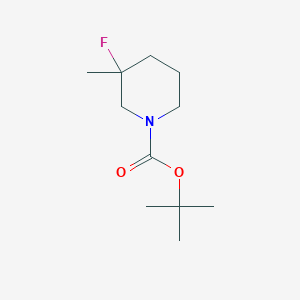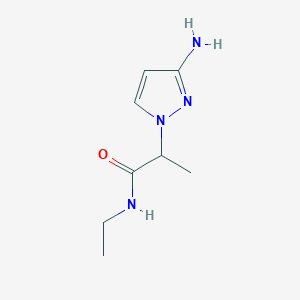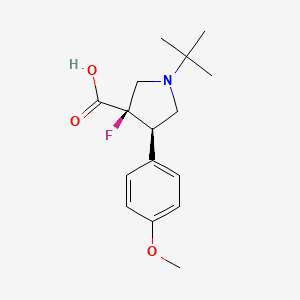
(3R,4R)-1-tert-Butyl-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-1-tert-Butyl-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid is a chiral compound with potential applications in various fields of chemistry and pharmacology. The compound features a pyrrolidine ring substituted with a tert-butyl group, a fluoro group, and a methoxyphenyl group, making it a unique and interesting molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-tert-Butyl-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the use of a copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones. This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-1-tert-Butyl-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluoro and methoxyphenyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.
Scientific Research Applications
(3R,4R)-1-tert-Butyl-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: It may be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (3R,4R)-1-tert-Butyl-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3R,4R)-1-tert-Butyl-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid include other pyrrolidine derivatives with different substituents, such as:
- (3R,4R)-1-tert-Butyl-3-fluoro-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid
- (3R,4R)-1-tert-Butyl-3-fluoro-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid
- (3R,4R)-1-tert-Butyl-3-fluoro-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid
Uniqueness
The uniqueness of (3R,4R)-1-tert-Butyl-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the fluoro and methoxyphenyl groups, along with the chiral pyrrolidine ring, makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H22FNO3 |
|---|---|
Molecular Weight |
295.35 g/mol |
IUPAC Name |
(3R,4R)-1-tert-butyl-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C16H22FNO3/c1-15(2,3)18-9-13(16(17,10-18)14(19)20)11-5-7-12(21-4)8-6-11/h5-8,13H,9-10H2,1-4H3,(H,19,20)/t13-,16-/m0/s1 |
InChI Key |
DKIPGPJNTGOGIZ-BBRMVZONSA-N |
Isomeric SMILES |
CC(C)(C)N1C[C@H]([C@@](C1)(C(=O)O)F)C2=CC=C(C=C2)OC |
Canonical SMILES |
CC(C)(C)N1CC(C(C1)(C(=O)O)F)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


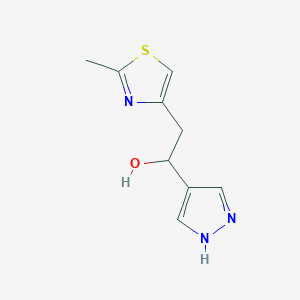



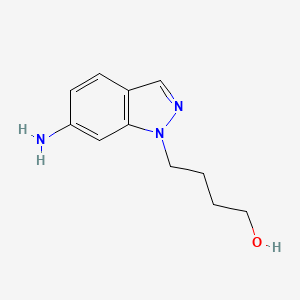
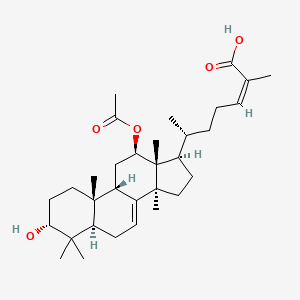
![2-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-1,1-dimethylguanidine](/img/structure/B13063885.png)
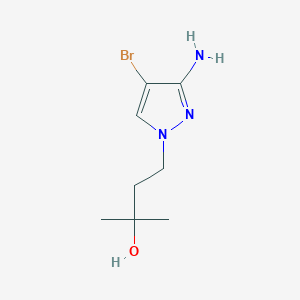
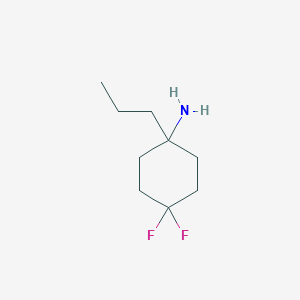
![2-Cyano-3-[1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B13063916.png)
